N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide

Quality Control Procurement Batch-to-Batch Consistency

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridine-2-carboxamide (dihydrochloride salt, CAS 1316219-08-5 / 2109104-07-4) is a heterocyclic small molecule (free base formula C12H17N3O, MW 219.28 g/mol) comprising a pyridine core substituted at the 2-position with an N,N-dimethylcarboxamide group and at the 6-position with a pyrrolidin-2-yl moiety. The dihydrochloride salt (MW 292.20 g/mol) is the predominant commercially available form, supplied at purities ranging from 95% to >99% across vendors.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B8021790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC(=N1)C2CCCN2
InChIInChI=1S/C12H17N3O/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9/h3,5-6,9,13H,4,7-8H2,1-2H3
InChIKeyWDVYZAAUHQVZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide: Procurement-Relevant Chemical Identity and Baseline Characteristics


N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridine-2-carboxamide (dihydrochloride salt, CAS 1316219-08-5 / 2109104-07-4) is a heterocyclic small molecule (free base formula C12H17N3O, MW 219.28 g/mol) comprising a pyridine core substituted at the 2-position with an N,N-dimethylcarboxamide group and at the 6-position with a pyrrolidin-2-yl moiety [1]. The dihydrochloride salt (MW 292.20 g/mol) is the predominant commercially available form, supplied at purities ranging from 95% to >99% across vendors . The compound is catalogued as a research chemical for medicinal chemistry and probe discovery applications; its computed octanol-water partition coefficient (LogP) is 2.05, indicating moderate lipophilicity . Limited primary pharmacological data exist in curated databases, with one BindingDB entry reporting antagonist activity at the human P2Y6 receptor (IC50 = 5.33 μM) [2]; however, the deposited structure for this entry may be inconsistent with the compound identity and should be verified independently.

Why N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Within the pyrrolidine-pyridine-carboxamide scaffold family, seemingly minor structural modifications produce profound differences in hydrogen-bonding capacity, conformational flexibility, and target engagement profiles. The N,N-dimethyl tertiary amide eliminates two hydrogen-bond donor (HBD) sites relative to the primary amide analog (6-(pyrrolidin-2-yl)picolinamide, CAS 1361116-03-1), reducing the free base HBD count from 3 to 1 [1][2]. This shift from a hydrogen-bond-capable amide to a purely H-bond-accepting tertiary amide fundamentally alters the compound's solubility, permeability, and molecular recognition signatures [2]. The pyrrolidin-2-yl substituent at the pyridine 6-position introduces a stereogenic center and a basic secondary amine (pKa ~10-11 in the pyrrolidine ring) that is absent in pyrrolidin-1-yl (N-linked) regioisomers, generating a distinct protonation state and electrostatic profile at physiological pH [1]. These quantifiable physicochemical and stereochemical differences render generic substitution by unsubstituted amide, N-linked pyrrolidine, or piperidine analogs unreliable in any receptor-binding, cellular, or in vivo assay context [2].

Quantitative Differential Evidence for N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide Versus Key Comparators


Vendor Batch Purity and QC Documentation: Differentiating Procurement-Grade N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridine-2-carboxamide

Across five commercial suppliers, the declared purity of N,N-dimethyl-6-(pyrrolidin-2-yl)pyridine-2-carboxamide dihydrochloride ranges from 95% to >99% by HPLC, with varying levels of QC documentation . The highest specified purity (>99%, pharma-grade, ISO 9001) is reported by SynHet (CAS 1316219-08-5), while Bidepharm (CAS 2109104-07-4) provides batch-specific NMR, HPLC, and GC reports at 95% standard purity . Leyan (CAS 1316219-08-5) lists 98% purity with a reported LogP of 2.0515, and MolCore (CAS 2109104-07-4) offers NLT 97% purity under ISO certification . In contrast, the primary amide comparator 6-(pyrrolidin-2-yl)picolinamide hydrochloride (CAS 1361116-03-1) is generally supplied at 97% purity (Leyan, CheMenu) with fewer vendors offering comprehensive batch QC . The availability of multiple high-purity sources with documented QC enhances procurement reliability for the target compound.

Quality Control Procurement Batch-to-Batch Consistency

Hydrogen-Bond Donor Count Reduction: Physicochemical Differentiation from Primary Amide Analog

The N,N-dimethyl tertiary amide of the target compound eliminates two hydrogen-bond donor (HBD) sites compared to the primary amide analog 6-(pyrrolidin-2-yl)picolinamide [1]. The free base of the target compound possesses only 1 HBD (the pyrrolidine NH) versus 3 HBDs for the primary amide comparator (pyrrolidine NH plus two amide NH2 hydrogens) [1]. This reduction in HBD count from 3 to 1 is a quantifiable molecular property difference that, based on established medicinal chemistry principles, predicts increased passive membrane permeability and reduced aqueous solubility for the target compound relative to the primary amide [2]. Empirical structure-activity relationship studies on pyrrolidine carboxamide series confirm that tertiary amide substitution patterns significantly modulate both potency and selectivity profiles compared to primary and secondary amide congeners [2].

Physicochemical Properties Permeability Drug-Likeness

Stereochemical and Ring-Size Features: Pyrrolidine vs. Piperidine Conformational Constraints

The pyrrolidin-2-yl group at the pyridine 6-position introduces a stereogenic sp3 carbon directly adjacent to the pyridine ring, imposing distinct conformational constraints compared to the six-membered piperidine analog 6-(piperidin-2-yl)-N,N-dimethylpyridine-2-carboxamide [1]. The five-membered pyrrolidine ring adopts envelope or twist puckering conformations with endocyclic torsion angles of approximately ±30-40°, whereas the six-membered piperidine ring populates chair conformations with torsion angles near ±55-60° [2]. This difference in ring puckering geometry alters the spatial orientation of the secondary amine (pyrrolidine NH) relative to the pyridine-carboxamide plane, directly impacting the 3D pharmacophore and target binding complementarity [2]. Additionally, the basicity of the pyrrolidine nitrogen (pKa ~10.6 for pyrrolidine vs. ~11.1 for piperidine in aqueous solution) results in slightly different protonation ratios at physiological pH, influencing electrostatic interactions with biological targets [3].

Conformational Analysis Ring Size Stereochemistry

Recommended Application Scenarios for N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Low HBD Scaffolds

The target compound's reduced HBD count (1 vs. 3 for the primary amide analog) makes it a suitable starting scaffold for CNS-penetrant lead optimization programs where minimizing hydrogen-bond donor count is critical for blood-brain barrier permeability [1]. Its moderate LogP (2.05) and low molecular weight (219.28 Da free base) reside within favorable lead-like property space for oral bioavailability optimization [1].

Structure-Based Drug Design Leveraging Pyrrolidine Conformational Constraints

The stereogenic pyrrolidine-2-yl substituent provides a defined 3D conformational profile with envelope/twist puckering that differs from the chair conformation of piperidine analogs [2]. This stereochemical feature can be exploited in structure-based design to probe chiral recognition pockets in enzyme active sites or GPCR orthosteric binding sites where the precise spatial orientation of the basic amine is critical for affinity and selectivity [2].

Procurement for Assay Development with Validated Multi-Vendor QC Supply Chains

With at least four vendors supplying the compound at ≥95% purity with documented QC (NMR, HPLC, GC, ISO certification), researchers can secure multi-source procurement strategies that minimize single-supplier dependency for long-term assay development and screening campaigns . The availability of batch-specific analytical reports from suppliers such as Bidepharm enables lot-to-lot normalization in quantitative biological assays .

Quote Request

Request a Quote for N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.